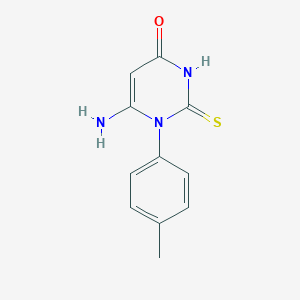

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the amino group (-NH2) and the sulfanylidenepyrimidin group (-S=C-) could confer unique properties to this compound.

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that build the pyrimidine ring, introduce the amino group, and form the sulfanylidenepyrimidin group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrimidine core, with an amino group attached at the 6th position, and a sulfanylidenepyrimidin group attached at the 2nd position. The 1st position of the pyrimidine ring is substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis of Pyrimidine Derivatives : A notable application of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one derivatives involves their synthesis for exploring their antiviral, fungicidal, and cytotoxic activities. For instance, Holý et al. (2002) explored the antiviral activity of pyrimidine derivatives, highlighting their potential against various viruses including herpes and retroviruses (Holý et al., 2002). Similarly, Erkin et al. (2016) investigated aryl ethers of pyrimidine derivatives for their fungicidal activity, suggesting a pathway for the synthesis of these compounds (Erkin et al., 2016).

Crystal Structure and Cytotoxic Activity : Research by Stolarczyk et al. (2018) on the crystal structure of novel thiopyrimidine derivatives provided insights into their molecular structure and evaluated their cytotoxic activity against cancer cell lines, offering a new perspective on the structural and behavioral properties of these derivatives (Stolarczyk et al., 2018).

Biological Activities and Applications

Anticancer Activity : The synthesis of new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and their characterization revealed significant anticancer activity, particularly against the human breast cancer MDA-MB231 cell line, showcasing the therapeutic potential of these compounds (Elsayed et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one are currently unknown . This compound is a derivative of pyrimidine, a class of compounds known for their wide range of biological and pharmacological activities

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the function of the target molecules, affecting cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and various signaling pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects. Pyrimidine derivatives are known to have a wide range of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXIEDYUAGZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356300 |

Source

|

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180028-90-4 |

Source

|

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)

![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B493844.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B493847.png)

![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)

![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)

![2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B493854.png)

![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)

![2-Chlorobenzyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493856.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)

![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B493862.png)